N,N-dipyridin-2-ylpyridin-2-amine
Overview
Description
N,N-dipyridin-2-ylpyridin-2-amine: is an organic compound with the chemical formula C10H9N3 . It consists of two pyridine rings connected by an amine group. This compound is known for its ability to form coordination complexes with various metals, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Pyridine and Sodium Amide: N,N-dipyridin-2-ylpyridin-2-amine can be synthesized by heating pyridine with sodium amide.
From 2-Aminopyridine and 2-Chloropyridine: Another method involves the reaction of 2-aminopyridine with 2-chloropyridine in the presence of barium oxide.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the aforementioned reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dipyridin-2-ylpyridin-2-amine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to form reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenated pyridines and nucleophiles under basic conditions.
Major Products:
Oxidation Products: Various oxidized pyridine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: N,N-dipyridin-2-ylpyridin-2-amine is widely used as a ligand in coordination chemistry.
Biology and Medicine: The compound has been explored for its potential biological activities. It is used in the synthesis of metal-based drugs and as a building block for designing biologically active molecules .
Industry: In the industrial sector, this compound is used in the synthesis of various organic intermediates and as a catalyst in chemical reactions .
Mechanism of Action
N,N-dipyridin-2-ylpyridin-2-amine exerts its effects primarily through its ability to form coordination complexes with metals. These complexes can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific metal complex and its application .
Comparison with Similar Compounds
2,2’-Bipyridine: Similar in structure but lacks the amine group.
1,10-Phenanthroline: Another bidentate ligand with a different ring structure.
2,2’-Iminodipyridine: Similar but with different substitution patterns on the pyridine rings.
Uniqueness: N,N-dipyridin-2-ylpyridin-2-amine is unique due to its specific arrangement of pyridine rings and the presence of an amine group, which enhances its ability to form stable metal complexes and participate in a variety of chemical reactions .
Properties
IUPAC Name |
N,N-dipyridin-2-ylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAYMYOOVXDWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=CC=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306400 | |
Record name | N,N-Di(pyridin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10428-50-9 | |
Record name | NSC176061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Di(pyridin-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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